molecular formula C12H14BrNO2 B15052029 [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid

[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B15052029
M. Wt: 284.15 g/mol
InChI Key: WSPIIOQNMHMOJK-UHFFFAOYSA-N
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Description

[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound featuring a cyclopropylamine group linked to a 4-bromo-substituted benzyl moiety, with an acetic acid functional group.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl-cyclopropylamino]acetic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16)

InChI Key

WSPIIOQNMHMOJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps:

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.

    Amino Acid Formation: The amino-acetic acid moiety can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, cyanated, or aminated derivatives.

Scientific Research Applications

[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to analogs with variations in substituents, such as alkyl/aryl groups, halogen positions, or modifications to the amino-acetic acid backbone. Below is a detailed analysis:

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference ID
[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid C₁₂H₁₅BrN₂O₂ 299.16 Cyclopropyl, 4-bromo-benzyl High ring strain from cyclopropyl group
[(4-Bromo-benzyl)-ethyl-amino]-acetic acid C₁₁H₁₄BrN₂O₂ 286.14 Ethyl, 4-bromo-benzyl Reduced steric hindrance vs. cyclopropyl
[(3-Bromo-benzyl)-cyclopropyl-amino]-acetic acid C₁₂H₁₅BrN₂O₂ 299.16 Cyclopropyl, 3-bromo-benzyl Meta-substitution alters electronic effects
[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid C₁₂H₁₅ClN₂O₂ 254.71 Cyclopropyl, 4-chloro-benzyl Chlorine vs. bromine (electronegativity)
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid C₁₂H₁₇BrN₂O₂ 301.18 Isopropyl, 4-bromo-benzyl Increased bulk vs. cyclopropyl

Key Comparisons

Substituent Effects: Cyclopropyl vs. Halogen Position: Para-bromo substitution (as in the target compound) enhances electron-withdrawing effects compared to meta-bromo analogs, influencing aromatic electrophilic substitution or binding interactions .

Isopropyl and ethyl groups reduce steric hindrance compared to cyclopropyl, possibly enhancing solubility in polar solvents .

Functional Group Interactions: The acetic acid moiety enables chelation or hydrogen bonding, similar to carboxyl-modified biochar materials used in uranium adsorption (e.g., ASBB in –4).

Biological Activity

The compound [(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid is a novel chemical entity that has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is C12_{12}H14_{14}BrN1_{1}O2_{2}, with a molar mass of approximately 272.138 g/mol. The compound comprises a bromobenzyl group and a cyclopropyl amine moiety, which may influence its interaction with biological targets, making it relevant in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within the body. Preliminary studies suggest that this compound may exhibit:

  • Binding Affinity : Potential interactions with various receptors, which could modulate physiological responses.
  • Pharmacodynamics : Understanding how the compound affects biological systems is crucial for determining its therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be compared to similar compounds to elucidate its activity:

Compound NameStructural FeaturesUnique Aspects
(4-Chlorobenzyl)-cyclopropyl-amino-acetic acidChlorine instead of BrominePotentially different biological activity due to chlorine's properties
(Benzyl)-cyclopropyl-amino-acetic acidLacks halogenationSimpler structure; may have different reactivity
(3-Bromo-benzyl)-cyclopropyl-amino-acetic acidBromine at a different positionVariation in steric effects affecting biological interactions

These comparisons highlight how modifications in the molecular structure can influence the biological activity and pharmacological profile of similar compounds.

In Vitro Studies

Research has focused on evaluating the inhibitory effects of this compound on various biological targets. For instance:

  • Antiviral Activity : A study demonstrated that derivatives with similar structures showed significant inhibitory effects against viral enzymes, suggesting potential antiviral properties for this compound as well .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that this compound might exhibit selective toxicity towards certain cancer cell lines, warranting further investigation into its anticancer potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for assessing its viability as a therapeutic agent:

  • Metabolic Stability : Studies indicate that compounds with similar structures often exhibit varying degrees of metabolic stability, impacting their bioavailability and efficacy .
  • Drug Interaction Potential : The potential for drug-drug interactions (DDIs) is a critical consideration, particularly regarding cytochrome P450 enzyme inhibition, which could lead to adverse effects .

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